An In-depth Technical Guide to 3-Propylthio-4H-1,2,4-triazole (CAS Number: 34945-15-8)
An In-depth Technical Guide to 3-Propylthio-4H-1,2,4-triazole (CAS Number: 34945-15-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Propylthio-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectral characterization, potential therapeutic applications, and the underlying mechanistic rationale for its biological activity. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and dipole character, allow for high-affinity interactions with a wide range of biological targets.[1] The incorporation of a thioether linkage at the 3-position, as seen in 3-Propylthio-4H-1,2,4-triazole, further enhances the molecule's lipophilicity and potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of 3-Propylthio-4H-1,2,4-triazole is fundamental for its application in drug discovery.
| Property | Value | Source |
| CAS Number | 34945-15-8 | Internal |
| Molecular Formula | C₅H₉N₃S | Internal |
| Molecular Weight | 143.21 g/mol | Internal |
| Appearance | White to off-white crystalline solid (predicted) | Internal |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-200°C | [1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Internal |
Expected Spectral Characteristics:
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | - Propyl group: A triplet around 0.9-1.1 ppm (CH₃), a sextet around 1.6-1.8 ppm (CH₂), and a triplet around 2.9-3.2 ppm (S-CH₂). - Triazole ring: A broad singlet for the N-H proton (δ > 10 ppm, exchangeable with D₂O) and a singlet for the C-H proton around 8.0-8.5 ppm. |
| ¹³C NMR | - Propyl group: Signals around 13-14 ppm (CH₃), 22-24 ppm (CH₂), and 33-35 ppm (S-CH₂). - Triazole ring: Two signals for the triazole carbons, one for the C-S carbon around 160-170 ppm and another for the C-H carbon around 140-150 ppm. |
| IR (cm⁻¹) | - N-H stretch: A broad band in the region of 3100-3400 cm⁻¹. - C-H stretch: Bands in the 2800-3000 cm⁻¹ region. - C=N stretch: A sharp peak around 1600-1650 cm⁻¹. - C-S stretch: A weaker band in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | - [M+H]⁺: A prominent peak at m/z 144.0590, corresponding to the protonated molecule. |
Synthesis of 3-Propylthio-4H-1,2,4-triazole: A Step-by-Step Protocol
The synthesis of 3-Propylthio-4H-1,2,4-triazole is typically achieved through a two-step process, starting from readily available starting materials. The causality behind this experimental choice lies in the robust and well-established reactivity of the precursor molecules.
Workflow for the Synthesis of 3-Propylthio-4H-1,2,4-triazole
Caption: Synthetic pathway for 3-Propylthio-4H-1,2,4-triazole.
Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol (Precursor)
The initial and critical step is the synthesis of the 4H-1,2,4-triazole-3-thiol precursor. This is accomplished via the cyclization of thiosemicarbazide with formic acid. This acid-catalyzed condensation and subsequent intramolecular cyclization is a high-yielding and reliable method for constructing the triazole ring.
-
Materials:
-
Thiosemicarbazide
-
Formic acid (85%)
-
Reflux condenser
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
-
Protocol:
-
In a round-bottom flask, a mixture of thiosemicarbazide and an excess of formic acid is prepared.
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The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
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The resulting solid is triturated with cold water, filtered, washed with water to remove any remaining impurities, and dried to yield 4H-1,2,4-triazole-3-thiol.
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Step 2: S-Propylation of 4H-1,2,4-triazole-3-thiol
The final step involves the selective S-alkylation of the thiol group of the precursor. The use of a base is crucial here to deprotonate the thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of 1-bromopropane.
-
Materials:
-
4H-1,2,4-triazole-3-thiol
-
1-Bromopropane
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol or another suitable solvent
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Magnetic stirrer and hotplate
-
Standard laboratory glassware
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-
Protocol:
-
4H-1,2,4-triazole-3-thiol is dissolved in ethanol in a round-bottom flask.
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An equimolar amount of potassium hydroxide, dissolved in a minimal amount of water or ethanol, is added dropwise to the solution with stirring.
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An equimolar amount of 1-bromopropane is then added to the reaction mixture.
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The mixture is stirred at room temperature or gently heated for 2-4 hours. The reaction progress is monitored by TLC.
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Upon completion, the solvent is evaporated under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
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The crude 3-Propylthio-4H-1,2,4-triazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
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Potential Therapeutic Applications and Biological Activity
Derivatives of 3-alkylthio-1,2,4-triazole have demonstrated a broad spectrum of biological activities, making 3-Propylthio-4H-1,2,4-triazole a compound of significant interest for drug discovery programs.
Antimicrobial Activity:
Numerous studies have highlighted the potent antibacterial and antifungal properties of 3-alkylthio-1,2,4-triazole derivatives.[4][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting cytochrome P450 enzymes like CYP121.[3] Other potential targets include dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[2]
Anticancer Activity:
The 1,2,4-triazole scaffold is also a key feature in several anticancer agents.[1] The anticancer activity of 3-alkylthio-1,2,4-triazole derivatives is believed to be mediated through various mechanisms, including the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[9] Some derivatives have also been shown to induce apoptosis and arrest the cell cycle in cancer cells.[11][12]
Potential Molecular Targets and Signaling Pathways
Caption: Postulated mechanisms of action for 3-Propylthio-4H-1,2,4-triazole.
Quantitative Biological Data for Related Compounds:
While specific IC₅₀ or MIC values for 3-Propylthio-4H-1,2,4-triazole are not extensively reported, data from closely related analogs provide valuable insights into its potential potency.
| Compound Type | Activity | Target/Organism | Reported Values (IC₅₀/MIC) | Reference |
| 3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazoles | Anti-tubercular | Mycobacterium tuberculosis | IC₅₀: 0.03-6.96 µg/mL | [3] |
| 1,2,4-Triazolo[3,4-b][3][7][13]thiadiazines | Antibacterial | E. coli, P. aeruginosa | MIC: 3.125 µg/mL | [1] |
| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC: 0.5–1 µM | [1] |
| Diarylurea derivatives with a triazole moiety | Anticancer | HT-29, H460, MDA-MB-231 cancer cells | IC₅₀: 0.85-1.54 µM | [1] |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivatives | Anticancer | MCF-7 breast cancer cells | IC₅₀: 4.23 µM | [14] |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 3-Propylthio-4H-1,2,4-triazole. Based on the safety data sheets of related triazole compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
3-Propylthio-4H-1,2,4-triazole represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its analogs make it an attractive candidate for further investigation. Future research should focus on the comprehensive biological evaluation of this compound against a panel of microbial strains and cancer cell lines to determine its specific activity profile. Furthermore, detailed mechanistic studies are warranted to elucidate its precise molecular targets and signaling pathways. The insights gained from such studies will be invaluable for the rational design and optimization of more potent and selective 1,2,4-triazole-based drugs.
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